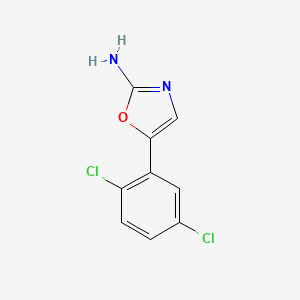

5-(2,5-Dichlorophenyl)oxazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2O |

|---|---|

Molecular Weight |

229.06 g/mol |

IUPAC Name |

5-(2,5-dichlorophenyl)-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

PCLSLEQHMSPYCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CN=C(O2)N)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Conformational Analysis of 5 2,5 Dichlorophenyl Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR experiments, a complete and unambiguous assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of 5-(2,5-dichlorophenyl)oxazol-2-amine is expected to exhibit distinct signals corresponding to the protons of the dichlorophenyl ring, the oxazole (B20620) ring, and the amine group.

Dichlorophenyl Moiety: The 2,5-dichlorophenyl group will show a complex splitting pattern in the aromatic region of the spectrum. The proton at C6' (adjacent to the oxazole ring) is expected to be a doublet, coupling with the proton at C4'. The proton at C4' would appear as a doublet of doublets, coupling to the protons at C3' and C6'. Finally, the proton at C3' will likely be a doublet. The presence of two electron-withdrawing chlorine atoms will generally shift these signals downfield. For comparison, in 2,5-dichlorophenol, the aromatic protons resonate at approximately 7.21, 7.03, and 6.86 ppm. chemicalbook.com

Oxazole Moiety: The oxazole ring contains one proton, H-4, which is anticipated to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the electronic effects of the attached dichlorophenyl and amino groups. In similar 2,5-disubstituted oxazole systems, this proton signal is typically found in the range of 7.0-8.0 ppm. chemicalbook.com

Amine Functional Group: The two protons of the primary amine group (-NH₂) are expected to give rise to a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. In many 2-aminooxazole derivatives, this signal appears in the range of 5.0-7.0 ppm.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3' | ~7.0-7.3 | d | ~8.5 |

| H-4' | ~7.1-7.4 | dd | ~8.5, ~2.5 |

| H-6' | ~7.5-7.8 | d | ~2.5 |

| H-4 (Oxazole) | ~7.0-8.0 | s | - |

| -NH₂ | ~5.0-7.0 | br s | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Oxazole Ring Carbons: The carbon atoms of the oxazole ring are expected to resonate at distinct downfield positions. C-2, being attached to two heteroatoms (N and O) and the amino group, will be the most deshielded, likely appearing in the range of 155-165 ppm. C-5, bonded to the dichlorophenyl group and oxygen, will also be significantly downfield. C-4 will resonate at a more upfield position compared to C-2 and C-5. For instance, in related benzoxazole (B165842) structures, the C-2 carbon appears around 163 ppm. rsc.org

Dichlorophenyl Ring Carbons: The six carbons of the dichlorophenyl ring will have distinct chemical shifts. The carbons bearing the chlorine atoms (C-2' and C-5') will be shifted downfield due to the electronegativity of chlorine. The carbon attached to the oxazole ring (C-1') will also be downfield. The remaining carbons (C-3', C-4', and C-6') will appear in the typical aromatic region of 120-140 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 (Oxazole) | 155-165 |

| C-4 (Oxazole) | 115-125 |

| C-5 (Oxazole) | 145-155 |

| C-1' | 130-135 |

| C-2' | 130-135 |

| C-3' | 125-130 |

| C-4' | 128-133 |

| C-5' | 130-135 |

| C-6' | 125-130 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecule definitively, two-dimensional NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the protons on the dichlorophenyl ring (H-3' with H-4', and H-4' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in both the dichlorophenyl and oxazole rings (e.g., linking the H-4 signal to the C-4 carbon).

The oxazole proton H-4 correlating to C-2, C-5, and C-1'.

The amine protons correlating to C-2.

The dichlorophenyl proton H-6' correlating to C-1', C-2', C-4', and C-5.

These 2D NMR experiments, when used in combination, provide a robust and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule. Both FT-IR and Raman spectroscopy are used to identify functional groups and can offer insights into molecular symmetry and conformation.

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations: The primary amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for a primary amine, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

Oxazole Ring Vibrations: The oxazole ring has several characteristic vibrations. The C=N stretching vibration is typically observed in the range of 1610-1680 cm⁻¹. The C=C stretching of the ring is expected around 1500-1580 cm⁻¹. The C-O-C stretching of the oxazole ring usually appears as a strong band in the 1020-1250 cm⁻¹ region. For comparison, in other oxazole-containing compounds, these bands are prominent. rsc.orgnih.gov

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations of the dichlorophenyl ring are expected just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations for the dichlorophenyl group will be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400-3500 | Medium |

| N-H Stretch (symmetric) | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| C=N Stretch (Oxazole) | 1610-1680 | Strong |

| N-H Bend | 1600-1650 | Medium |

| C=C Stretch (Aromatic/Oxazole) | 1450-1600 | Medium-Strong |

| C-O-C Stretch (Oxazole) | 1020-1250 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the dichlorophenyl and oxazole rings. The symmetric breathing modes of the aromatic ring are often prominent in the Raman spectrum. The C-Cl bonds should also give rise to detectable Raman signals. Due to the lower polarity of the C=N and C=C bonds within the heterocyclic system compared to the N-H and C-O bonds, these vibrations might be more intense in the Raman spectrum than in the FT-IR spectrum. Analysis of the polarization of Raman bands can also provide information about the symmetry of the vibrational modes, which can be correlated with theoretical calculations to refine the understanding of the molecule's conformational preferences. Studies on similar molecules like 4,5-diphenyl-2-2 oxazole propionic acid have shown the utility of Raman spectroscopy in complementing FT-IR data for a complete vibrational analysis. nih.gov

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy for Reaction Monitoring and Solid-Phase Synthesis Characterization

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique for the real-time monitoring of chemical reactions and the characterization of solid-phase synthesis intermediates and products. Its application in the synthesis of oxazole derivatives allows for the tracking of key functional group transformations.

In the synthesis of a 2-aminoxazole core, the progress of the reaction can be monitored by observing the appearance and disappearance of specific vibrational bands. For instance, in solid-phase synthesis methodologies developed for 2-aminobenzoxazole (B146116) derivatives, the formation of the imine C=N bond within the oxazole ring is a critical step. This is typically observed as a distinct stretching band in the FTIR spectrum.

Detailed Research Findings:

While specific ATR-FTIR data for this compound is not publicly available, the characterization of analogous structures provides insight into the expected spectral features. For example, in the solid-phase synthesis of 2-aminobenzo[d]oxazole resins, the formation of the oxazole ring was confirmed by the appearance of an imine stretching band around 1606 cm⁻¹. Further reactions, such as N-alkylation or N-acylation of the 2-amino group, can also be monitored. N-acylation, for instance, would be indicated by the emergence of a new amide carbonyl (C=O) stretching band, typically in the region of 1640-1680 cm⁻¹.

The characteristic vibrational frequencies for the this compound can be predicted based on its functional groups. The presence of the amino group (-NH₂) would give rise to N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The C=N stretching of the oxazole ring would be expected around 1600-1650 cm⁻¹. The dichlorophenyl group would exhibit C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹, and aromatic C-H and C=C stretching bands.

Table 1: Predicted ATR-FTIR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Amino (N-H) | 3450 - 3300 | Symmetric & Asymmetric Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Oxazole C=N | 1650 - 1600 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Amino (N-H) | 1640 - 1560 | Bending (Scissoring) |

| C-N | 1350 - 1250 | Stretching |

| Aryl-Cl | 800 - 600 | Stretching |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns under electron impact.

For this compound, the molecular formula is C₈H₅Cl₂N₃O, leading to a predicted monoisotopic mass of approximately 228.98 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

Detailed Research Findings:

While a specific mass spectrum for this compound is not available, analysis of related chloro-substituted aromatic and heterocyclic compounds can predict its fragmentation behavior. The fragmentation of substituted 3-phenylpropenoates has shown that ortho-chloro substituents can be lost through intramolecular cyclization involving a nearby functional group. nih.govmetabolomics.se

The fragmentation of this compound would likely proceed through several key pathways:

Loss of Chlorine: The initial fragmentation could involve the loss of a chlorine radical (Cl•), leading to a significant ion at [M-35]⁺. The isotopic pattern of the molecular ion peak and subsequent fragments containing chlorine would be characteristic, with the ratio of [M]⁺ to [M+2]⁺ to [M+4]⁺ reflecting the presence of two chlorine atoms.

Oxazole Ring Cleavage: The oxazole ring can undergo cleavage, potentially losing fragments such as CO or HCN.

Fragmentation of the Dichlorophenyl Ring: The dichlorophenyl ring itself can fragment, although this is often a less favored pathway compared to the loss of substituents.

A structurally related isomer, 3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine, has a predicted monoisotopic mass of 228.98097 Da. uni.lu This provides further confidence in the expected molecular weight of the target compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion (predicted) | Description |

| 229/231/233 | [M+H]⁺ | Protonated molecular ion showing isotopic pattern for two chlorine atoms. |

| 194/196 | [M-Cl]⁺ | Loss of a chlorine atom. |

| 166/168 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide. |

This table is predictive and based on the molecular structure and known fragmentation patterns of similar compounds.

X-ray Crystallography for Single-Crystal Structure Determination and Solid-State Conformation (If applicable for the compound)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound has been reported, data from related aminoxazole and substituted heterocyclic structures can offer insights into its likely solid-state conformation.

Detailed Research Findings:

In the case of this compound, it is expected that the oxazole ring will be largely planar. The dihedral angle between the plane of the oxazole ring and the dichlorophenyl ring will be a critical conformational parameter, influenced by steric hindrance from the ortho-chloro substituent. Intermolecular hydrogen bonding involving the 2-amino group is highly probable and would play a significant role in the crystal packing. These hydrogen bonds could form dimers or more extended networks.

For comparison, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows intermolecular N—H···N hydrogen bonds forming dimers. It is plausible that this compound would exhibit similar hydrogen bonding patterns.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for similar heterocyclic compounds. |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing. |

| Key Intermolecular Interactions | N-H···N hydrogen bonds | Presence of amino and oxazole nitrogen atoms. |

| π-π stacking | Presence of aromatic rings. | |

| Conformation | Non-coplanar arrangement of phenyl and oxazole rings | Steric hindrance from ortho-chloro substituent. |

This table is predictive and based on the analysis of crystal structures of analogous compounds.

Computational Chemistry and Theoretical Investigations of 5 2,5 Dichlorophenyl Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to exploring the electronic characteristics of 5-(2,5-Dichlorophenyl)oxazol-2-amine. These methods provide detailed insights into the molecule's geometry, orbital energies, and charge distribution, which collectively determine its chemical behavior.

Density Functional Theory (DFT) is a primary computational method for investigating a molecule's electronic structure, relative stability, and reactive sites. mdpi.com For this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. researchgate.netmdpi.comresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. nih.govnih.gov

The analysis can also explore different conformational isomers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. By comparing the energies of these conformers, the most stable or predominant form of the molecule in its ground state can be identified. The calculated geometric parameters from DFT studies generally show good agreement with experimental data from techniques like X-ray diffraction. researchgate.netsemanticscholar.org

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl (Aryl) | ~1.75 Å |

| Bond Length | C-O (Oxazole) | ~1.37 Å |

| Bond Length | C=N (Oxazole) | ~1.31 Å |

| Bond Length | C-N (Amine) | ~1.36 Å |

| Bond Angle | O-C-N (Oxazole) | ~115° |

| Bond Angle | C-C-Cl (Aryl) | ~120° |

| Dihedral Angle | Aryl Ring - Oxazole (B20620) Ring | ~30-40° |

Note: The values in this table are illustrative, based on typical results from DFT calculations for structurally similar molecules. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive, signifying that charge transfer can easily occur within the molecule. mdpi.comnih.govmaterialsciencejournal.org For this compound, the HOMO is expected to be localized over the electron-rich oxazol-2-amine moiety, while the LUMO would likely be distributed across the dichlorophenyl ring system. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors such as hardness, softness, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.govnih.gov

Table 2: Predicted FMO and Global Reactivity Descriptors for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capacity |

| ELUMO | -1.9 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability nih.gov |

| Ionization Potential (I) | 6.5 eV | Energy needed to remove an electron materialsciencejournal.org |

| Electron Affinity (A) | 1.9 eV | Energy released when gaining an electron materialsciencejournal.org |

| Global Hardness (η) | 2.3 eV | Resistance to change in electron distribution researchgate.net |

| Global Softness (S) | 0.43 eV⁻¹ | Measure of reactivity (inverse of hardness) materialsciencejournal.org |

| Electrophilicity Index (ω) | 4.9 eV | Electrophilic nature of the molecule materialsciencejournal.org |

Note: The values in this table are illustrative, based on typical results from DFT calculations for structurally similar molecules. researchgate.netmaterialsciencejournal.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale where different colors represent different values of electrostatic potential. researchgate.net

Typically, red or yellow regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. nih.gov For this compound, these sites are expected around the electronegative oxygen and nitrogen atoms of the oxazole ring. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack, such as the hydrogen atoms of the amine group. nih.govnih.gov Green areas denote neutral or zero potential. nih.gov The MEP map provides crucial insights into how the molecule will interact with other molecules, including biological receptors. libretexts.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the strength of chemical bonds. nih.govresearchgate.net It examines the delocalization of electron density from filled, Lewis-type (donor) orbitals to empty, non-Lewis-type (acceptor) orbitals. researchgate.netnih.gov The stabilization energy associated with these interactions, known as the second-order perturbation energy (E(2)), quantifies the strength of the donor-acceptor interaction. researchgate.net

Table 3: Predicted NBO Analysis of Major Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N)oxazole | π* (C=C)phenyl | ~20-25 | Lone Pair -> Antibonding π |

| LP (O)oxazole | π* (C=N)oxazole | ~15-20 | Lone Pair -> Antibonding π |

| π (C=C)phenyl | π* (C=C)phenyl | ~18-22 | π -> Antibonding π |

| LP (N)amine | σ* (C-N)oxazole | ~5-10 | Lone Pair -> Antibonding σ |

Note: The values in this table are illustrative, based on typical results from NBO analysis for structurally similar aromatic and heterocyclic systems. researchgate.netnih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological target. acs.org For this compound, MD simulations could be used to explore its conformational landscape more exhaustively than static DFT calculations, revealing how it samples different shapes and the relative stability of these conformations in a dynamic system. nih.gov This is particularly important for understanding how the molecule might bind to a receptor, as both the ligand and the protein are flexible entities. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Formation Pathways of Oxazol-2-amines

Computational methods, especially DFT, are instrumental in elucidating the reaction mechanisms for the synthesis of heterocyclic compounds like oxazol-2-amines. nih.gov Theoretical studies can map out the entire reaction pathway, identifying transition states and calculating activation energy barriers for each step. For the formation of the 2-aminooxazole core, studies have investigated pathways involving intermediates like carbinolamines, followed by cyclization and water-elimination steps. nih.gov These calculations have shown that catalysts, such as phosphate (B84403) ions in prebiotic synthesis scenarios, can play an indispensable role by lowering the energy barriers for key steps. nih.gov Similar computational approaches can be applied to understand the specific industrial synthesis of this compound, optimizing reaction conditions by predicting the most energetically favorable pathway. acs.orgnih.gov

Elucidation of Rate-Determining Steps and Transition State Characterization

In the absence of direct studies on this compound, we can draw parallels from theoretical investigations on the formation of similar oxazole rings. For instance, Density Functional Theory (DFT) studies on the rearrangement of related heterocyclic systems, such as the thermal rearrangement of 3-acylamino-5-methylisoxazoles, offer valuable mechanistic details. nih.gov Such studies often reveal that the formation of the oxazole ring can proceed through a series of complex steps, including rearrangements and cyclizations.

A computational study on a cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement highlighted that the process is often initiated by a base-catalyzed reaction. nih.gov The characterization of transition states in these computational models is crucial for identifying the rate-determining step (RDS). The RDS is the step with the highest energy barrier in the reaction profile. For many heterocyclic rearrangements, the initial ring-opening or a subsequent cyclization step is often found to be rate-determining.

Theoretical calculations, typically employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in mapping the potential energy surface of the reaction. researchgate.netnih.gov These calculations allow for the localization and characterization of stationary points, including reactants, intermediates, transition states, and products. The vibrational frequency analysis of these structures confirms their nature, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

For a hypothetical synthesis of this compound, the rate-determining step would likely involve either the nucleophilic attack of an amine precursor onto a carbonyl group or a subsequent cyclization and dehydration step to form the oxazole ring. The precise nature of the RDS would be highly dependent on the specific synthetic route employed.

Energetic Profiles of Synthetic Routes

The energetic profiles of synthetic routes leading to oxazole derivatives can be comprehensively mapped using computational methods. These profiles provide a quantitative measure of the feasibility of a proposed reaction pathway. DFT calculations are again the primary tool for constructing these energy landscapes. irjweb.com

Drawing analogy from the study of isoxazole (B147169) rearrangements, the energetic profile would detail the relative energies of all intermediates and transition states. nih.gov For example, in the cascade rearrangement of 3-acylamino-5-methylisoxazoles, it was found that the formation of a 3-acetonyl-1,2,4-oxadiazole (B8621924) intermediate was energetically more favorable than other potential pathways. nih.gov This intermediate subsequently rearranged to form the more stable 2-acylaminooxazole. nih.gov

Table 1: Hypothetical Energetic Data for a Plausible Oxazole Formation Step (Analogous System)

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.3 |

| 3 | Intermediate 1 | +5.2 |

| 4 | Transition State 2 | +18.7 |

| 5 | Product | -15.8 |

This table presents hypothetical data based on analogous heterocyclic rearrangements to illustrate the concept of an energetic profile. The values are not specific to the synthesis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design for Activity Prediction

Ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown, relies on the principle that molecules with similar structures are likely to have similar biological activities. youtube.com QSAR is a cornerstone of ligand-based design.

In a typical QSAR study of oxazole derivatives, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is used. mdpi.commdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). irjweb.comirjweb.com

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. mdpi.comnih.gov The predictive power of the QSAR model is assessed using internal and external validation techniques.

For instance, a 3D-QSAR study on triazole-bearing compounds, which are structurally related to oxazoles, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for cyclooxygenase-2 (COX-2) inhibition. nih.gov These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment |

| 3D-QSAR Fields | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA) |

The application of such QSAR models could predict the potential biological activities of this compound. By calculating the relevant molecular descriptors for this compound and inputting them into a validated QSAR model for a particular activity (e.g., anti-inflammatory, antimicrobial), a predicted activity value could be obtained. This information would be invaluable for prioritizing its synthesis and biological evaluation.

Structure Activity Relationships Sar and Mechanistic Elucidation of 5 2,5 Dichlorophenyl Oxazol 2 Amine Derivatives

Design Principles for Optimizing Biological Activity Through Structural Modulation

The biological activity of 5-(2,5-Dichlorophenyl)oxazol-2-amine derivatives can be finely tuned by strategic structural modifications. The design principles revolve around altering substituents on the dichlorophenyl moiety, the oxazole (B20620) ring, and the 2-amino group to enhance target affinity and specificity.

Impact of Substituents on the Dichlorophenyl Moiety and Oxazole Ring on Biological Response

The nature and position of substituents on both the phenyl and oxazole rings play a critical role in determining the biological profile of these compounds. nih.gov The substitution pattern is pivotal in defining the therapeutic potential of oxazole derivatives. nih.gov

On the phenyl ring, the presence and placement of halogen atoms significantly influence potency. In a study of antimicrotubule agents, a derivative with a 2,5-difluorophenyl group, an analogue of the 2,5-dichlorophenyl moiety, was found to be highly potent. nih.gov Research on N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase (5-LOX) inhibitors demonstrated that halogen and methyl group substitutions on the N-phenyl ring could either positively or negatively affect potency, highlighting the sensitivity of the target's binding pocket to these changes. nih.gov For instance, in a series of celastrol (B190767) derivatives, the introduction of aromatic heterocycles like oxazole at a specific position resulted in superior inhibitory effects on osteoclastogenesis compared to saturated heterocyclic compounds. acs.org

Conversely, modifications to the oxazole ring itself can sometimes be detrimental to activity. In one study, introducing various groups onto the oxazole substituent of a lead compound led to lower inhibitory activity against osteoclastogenesis. acs.org This suggests that the oxazole ring may be involved in critical binding interactions that are disrupted by additional substitutions.

Table 1: Effect of Substitutions on the Biological Activity of Oxazole Derivatives This table is illustrative, drawing from findings on related oxazole structures to demonstrate SAR principles.

| Parent Scaffold | Substituent Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Phenylahistin | Phenyl group replaced with 2,5-difluorophenyl | Increased antimicrotubule and cytotoxic activity | nih.gov |

| N-Aryl-5-aryloxazol-2-amine | Halogen substitution on N-phenyl ring | Potency was affected, positively or negatively | nih.gov |

| Celastrol Derivative | Introduction of groups on the oxazole ring | Decreased osteoclastogenesis inhibitory activity | acs.org |

| α-Ketoheterocycle | Replacement of oxazole with benzoxazole (B165842) | Modest FAAH inhibitory activity | nih.gov |

Role of the Amine Group at the 2-Position in Molecular Interactions and Potency

The 2-amino group on the oxazole ring is a cornerstone of the molecule's activity and is considered a "privileged scaffold" in medicinal chemistry. nih.gov It serves as a crucial point for hydrogen bonding and a handle for introducing further substitutions to modulate physicochemical properties and biological activity. nih.govresearchgate.net The replacement of the sulfur atom in the analogous 2-aminothiazole (B372263) scaffold with oxygen to form the 2-aminooxazole can offer advantages such as improved solubility and a lower rate of metabolism. nih.gov

The significance of this amine group is evident in the development of various enzyme inhibitors. In the pursuit of 5-LOX inhibitors, the N-aryl-5-aryloxazol-2-amine framework was central, with modifications to the aryl group attached to the 2-amino position being a key strategy. nih.gov SAR analysis revealed that a hydroxyl or amino group at the para-position of this N-phenyl substituent was essential for 5-LOX inhibitory activity. nih.gov Similarly, studies on fatty acid amide hydrolase (FAAH) inhibitors found that substituting the 2-position of a benzoxazole ring with groups like isoindoline (B1297411) led to particularly potent compounds. rsc.org This demonstrates that the 2-amino position is a critical determinant of potency and a versatile site for optimizing ligand-target interactions.

Mechanistic Investigations of Molecular Interactions

The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological targets at the molecular level. Understanding these interactions through binding mode analysis and molecular docking provides a clear picture of their mechanism of action.

Analysis of Ligand-Target Binding Modes: Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions

The binding of oxazole derivatives to their target proteins is typically governed by a combination of non-covalent interactions.

Hydrogen Bonding: The heteroatoms of the oxazole ring (nitrogen and oxygen) and the 2-amino group are prime sites for forming hydrogen bonds. The 2-amino group can act as both a hydrogen bond donor and acceptor, anchoring the ligand in the active site. In docking studies of related inhibitors, the C=O group of an isoindolin-1-one (B1195906) scaffold formed crucial hydrogen bonds with backbone amides of target residues like β2N265. acs.org Similarly, the nitrogen atom of a pyridyl group introduced at the C5 position of a ketooxazole was found to form a hydrogen bond array with Lys142 and Thr236 in the FAAH active site, significantly enhancing binding affinity. nih.gov

π-π Stacking and Hydrophobic Interactions: The dichlorophenyl ring and the oxazole ring itself are aromatic systems capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's binding pocket. The dichlorophenyl group also contributes significantly to hydrophobic interactions. Molecular docking simulations of benzo[d]thiazol-2-amine derivatives, which are structurally related to the title compound, revealed important hydrophobic interactions within the target's binding groove. nih.gov In one detailed analysis, the 2,4-dichlorophenyl-isoindolin-1-one scaffold established extensive van der Waals contacts, and the 2-chloro atom formed a key hydrophobic interaction with a phenylalanine residue (β2F289). acs.org

Modulation of Specific Enzyme or Receptor Activities (e.g., 5-Lipoxygenase, FAAH, DNA Gyrase, mTORC1 pathway)

Derivatives of the 5-aryloxazol-2-amine scaffold have been shown to modulate the activity of several key enzymes implicated in disease.

5-Lipoxygenase (5-LOX): The 5-LOX enzyme is a critical target for treating inflammatory diseases. nih.gov A novel structural moiety containing oxazole was identified as an inhibitor of 5-LOX, and subsequent synthesis of N-aryl-5-aryloxazol-2-amine derivatives confirmed this activity. nih.gov These compounds were shown to inhibit the enzyme in both in vitro enzymatic and cell-based assays. nih.gov Chalcogen-containing oxazole derivatives have also been characterized as inhibitors that block 5-LOX activity in leukocytes. mdpi.com

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that terminates the signaling of fatty acid amides, making it a target for pain and inflammation. medchemexpress.com α-Ketooxazoles are a class of highly potent and selective reversible FAAH inhibitors. nih.gov Systematic SAR studies have shown that oxazoles are more potent FAAH inhibitors than the corresponding thiazoles or imidazoles. nih.gov Furthermore, 2-amino-5-arylbenzoxazole derivatives have been identified as potent FAAH inhibitors, with some compounds exhibiting low nanomolar potencies. rsc.org

DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial agents. While direct studies on this compound are limited, related heterocyclic systems have been investigated. Molecular docking studies have been performed on 1,3,4-oxadiazole (B1194373) derivatives, a close isostere of the oxazole ring, against DNA gyrase to explore their potential as antibacterial drugs. nih.gov This suggests that the oxazole scaffold could potentially be directed to target this enzyme.

mTORC1 Pathway: Currently, there is limited specific information in the reviewed literature directly linking this compound derivatives to the modulation of the mTORC1 pathway. This remains an area for future investigation.

Table 2: Inhibitory Profile of Selected Oxazole and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-Aryl-5-aryloxazol-2-amines | 5-Lipoxygenase (5-LOX) | Activity confirmed, specific IC₅₀ values depend on substitution | nih.gov |

| α-Ketooxazoles (e.g., OL-135) | Fatty Acid Amide Hydrolase (FAAH) | Potent, reversible inhibition | nih.gov |

| 2-Amino-5-arylbenzoxazoles | Fatty Acid Amide Hydrolase (FAAH) | Low nanomolar potencies | rsc.org |

| 4-(4-benzylphenyl)thiazol-2-amine oxazole derivative (TTO) | 5-Lipoxygenase (5-LOX) | Blocks 5-LOX activity in leukocytes | mdpi.com |

Insights from Molecular Docking and Binding Site Analysis

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein, providing critical insights into the mechanism of action.

Docking studies on 5-aminooxazole derivatives targeting prolyl oligopeptidase (PREP) have helped to postulate binding modes at the active site, where the oxygen atom of the oxazole ring is involved in a key hydrogen bond. nih.gov For other oxazole-containing compounds, docking has revealed detailed interactions. For example, the docking of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues into the tubulin–combretastatin A4 complex showed that the lead compound fits within a hydrophobic cavity surrounded by residues Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, and Ala316. nih.gov

In another study, a thiadiazole derivative, which is a bioisostere of oxazole, was docked into dihydrofolate reductase (DHFR). mdpi.com The analysis revealed that the molecule was fixed in the active site via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22. mdpi.com Such studies are invaluable for understanding SAR and for guiding the optimization of lead compounds by suggesting specific structural modifications to enhance favorable interactions or eliminate steric clashes within the binding site.

Table 3: Summary of Molecular Docking Studies on Oxazole and Related Heterocycles

| Ligand Class | Target Protein | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|

| 2-(2,4-dichlorophenyl)-isoindolin-1-one derivatives | GABA-A Receptor | H-bonds: β2N265, β2R269; Hydrophobic: β2F289; van der Waals: β2M283, β2M286, α1P233, α1I228 | acs.org |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin | Hydrophobic cavity: Leu252, Ala250, Leu248, Leu242, Cys241, Val238, Ile318, Ala317, Ala316 | nih.gov |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | H-bonds: Asp 21, Ser 59, Tyr 22 | mdpi.com |

A Review of the Biological Properties of 2-Amino-1,3-oxazole Derivatives (2022-09-01) 2-Amino-1,3-oxazole derivatives are a class of compounds that are of great interest to researchers, because they are key fragments in the structure of many natural and synthetic biologically active compounds. This review focuses on the current advances in the synthesis of 2-amino-1,3-oxazoles and their biological activity. The review describes the main methods for the synthesis of these compounds and their use in the construction of various derivatives and demonstrates their wide range of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, and other types of activity. The data presented in the review will be useful to a wide range of chemists and pharmacologists and will also help in the development of new drugs based on the 2-amino-1,3-oxazole fragment. ... (2022-09-01) 2-Amino-1,3-oxazole derivatives are a class of compounds that are of great interest to researchers, because they are key fragments in the structure of many natural and synthetic biologically active compounds. This review focuses on the current advances in the synthesis of 2-amino-1,3-oxazoles and their biological activity. The review describes the main methods for the synthesis of these compounds and their use in the construction of various derivatives and demonstrates their wide range of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, and other types of activity. ... (2022-09-01) The data presented in the review will be useful to a wide range of chemists and pharmacologists and will also help in the development of new drugs based on the 2-amino-1,3-oxazole fragment. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xYc86lX8B-4p2n-xR_d47n9p_i0_547w3-q6T4_e-0n161Y6G6h0e7sVn08kK4lG04q6Q6kX1_j9z0qY16K43U9_iU8Uf8xQ5o0hS_MhL1nI5k5BqK9o1G66cK2J2p3z14v_XQ==